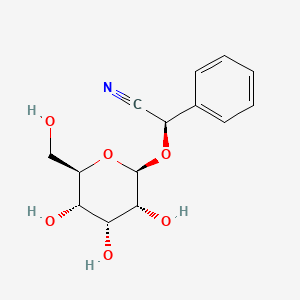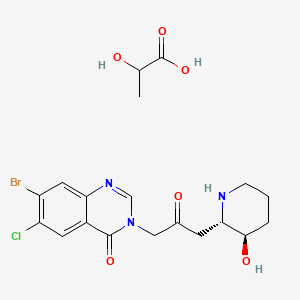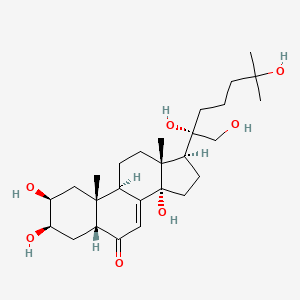
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile is a naturally occurring compound found in the leaves and stems of passion fruit (Passiflora edulis).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile involves several steps, starting from basic organic compounds. The key steps include:
Formation of the core structure: This involves the reaction of phenylacetonitrile with appropriate reagents to form the core structure of this compound.
Glycosylation: The final step involves the attachment of a sugar moiety to the hydroxylated core structure using glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Quality control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to enzymes: this compound can inhibit or activate enzymes involved in various biochemical pathways.
Modulating signaling pathways: It can influence cellular signaling pathways, leading to changes in gene expression and cellular responses.
Antioxidant activity: this compound can scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Passitrifasciatin: Another compound found in passion fruit with similar glycosylation patterns.
Passibiflorin: A structurally related compound with different aglycone moieties.
Epipassibiflorin: An epimer of passibiflorin with distinct stereochemistry.
Properties
Molecular Formula |
C14H17NO6 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12+,13+,14+/m0/s1 |
InChI Key |
ZKSZEJFBGODIJW-YHBOFVJASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
passiedulin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)

![N-[(6aR,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1262170.png)




![sodium;[(3S,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate](/img/structure/B1262177.png)


![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol](/img/structure/B1262185.png)
![(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1262186.png)
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1262187.png)
![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)
